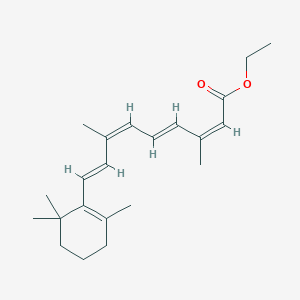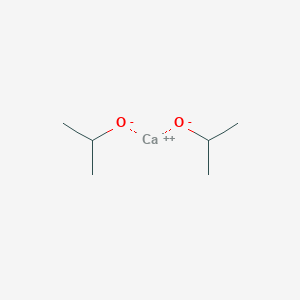
Calcium propan-2-olate
Descripción general
Descripción
Calcium propan-2-olate, also known as calcium isopropoxide, is a chemical compound that can be synthesized and used in various applications. While the provided papers do not directly discuss calcium propan-2-olate, they do provide insights into related calcium compounds and their properties, which can be informative for understanding the broader context of calcium chemistry.
Synthesis Analysis
Calcium propan-2-olate can be synthesized through reactions involving calcium and propan-2-ol. Paper discusses a method for paper deacidification using calcium hydroxide dispersed in nonaqueous media, specifically mentioning propan-2-ol. This suggests that calcium compounds can indeed interact with alcohols like propan-2-ol, potentially leading to the formation of calcium propan-2-olate.
Molecular Structure Analysis
The molecular structure of calcium compounds is often characterized by coordination to oxygen atoms. Paper highlights that calcium ions generally bind to oxygen atoms in ligands, with preferred coordination numbers ranging from 6 to 8. This information is relevant to understanding the likely coordination environment of calcium in calcium propan-2-olate.
Chemical Reactions Analysis
Calcium compounds can participate in various chemical reactions, including dehydrogenation processes. Paper examines the catalytic properties of a mixed calcium-cobalt orthophosphate in the dehydrogenation of propan-2-ol. This indicates that calcium-containing compounds can influence reactions involving alcohols, which may be relevant to the reactivity of calcium propan-2-olate.
Physical and Chemical Properties Analysis
The physical and chemical properties of calcium compounds can vary widely. Paper describes a calcium tetraphosphonate with a porous structure and thermal stability up to 290°C. Paper discusses the thermal stability of calcium phenylphosphonate up to 300°C. These properties, such as thermal stability and porosity, could be considered when analyzing the properties of calcium propan-2-olate.
Relevant Case Studies
While the provided papers do not contain direct case studies on calcium propan-2-olate, they do offer insights into the applications of calcium compounds. For instance, paper presents a case study on the use of calcium hydroxide in paper deacidification, demonstrating the practical applications of calcium chemistry in conservation efforts.
Aplicaciones Científicas De Investigación
1. Paper Deacidification and Preservation
Calcium propan-2-olate, particularly in the form of calcium hydroxide dispersions in propan-2-ol, is used for paper deacidification. This application is vital in preserving historical documents and manuscripts. The low toxicity, environmental friendliness, and efficiency in stabilizing the pH of paper make calcium propan-2-olate a valuable agent in conservation efforts (Giorgi et al., 2002).
2. Catalytic Properties in Chemical Reactions
Calcium propan-2-olate demonstrates significant catalytic properties, particularly in dehydrogenation reactions. It has been studied in mixed calcium-cobalt orthophosphate systems for its effectiveness in enhancing catalytic processes (Legrouri et al., 1998).
3. Wall Painting Conservation
Similar to its use in paper preservation, calcium propan-2-olate is also applied in the conservation of wall paintings. Its role in creating stable dispersions in alcohol makes it a suitable consolidant for preserving and restoring ancient wall paintings (Giorgi et al., 2000).
4. Calcium Ion Release and pH Maintenance
In the field of endodontics, calcium propan-2-olate is studied for its ability to sustain the release of calcium ions and maintain pH levels. Its formulations with various vehicles like propylene glycol and chitosan are examined for their effectiveness in endodontic treatments (Ballal et al., 2010).
5. Enhancement of Material Properties
Calcium propan-2-olate is utilized to enhance the properties of various materials. For example, its combination with propolis is studied for its potential to improve the solubility and mechanical properties of pulp capping materials in dentistry (Pribadi et al., 2020).
6. Catalysis in Chemical Synthesis
It has been investigated in the conversion of butan-2-ol and propane oxidative dehydrogenation, revealing its role in enhancing acid properties and catalytic performance in these processes (Khachani et al., 2010).
7. Noninvasive Monitoring of Biofluids
Calcium propan-2-olate plays a role in the development of wearable electrochemical devices for noninvasive monitoring of ionized calcium and pH in body fluids. This application is crucial for the diagnosis of diseases like hyperparathyroidism and kidney stones (Nyein et al., 2016).
Propiedades
IUPAC Name |
calcium;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.Ca/c2*1-3(2)4;/h2*3H,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSWLZTJDJYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165958 | |
| Record name | Calcium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium propan-2-olate | |
CAS RN |
15571-51-4 | |
| Record name | Calcium propan-2-olate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015571514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium propan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium propan-2-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




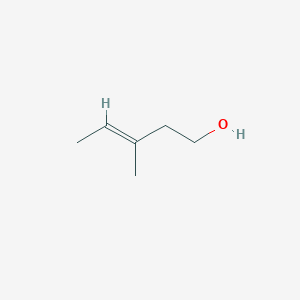
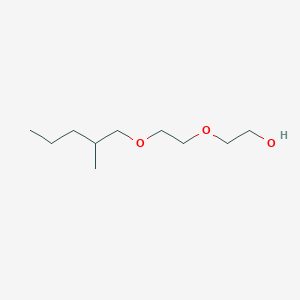



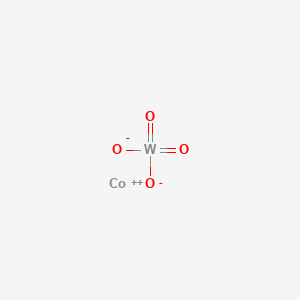
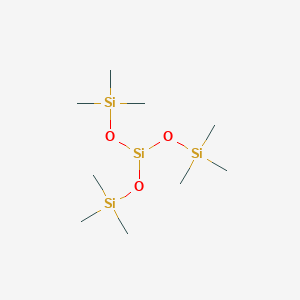

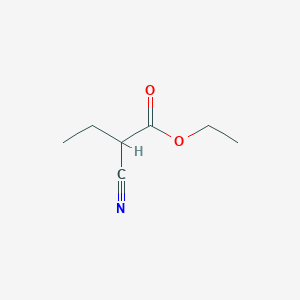

![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
